N-(3-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine: is an organic compound that belongs to the class of amines It features a benzyl group substituted with a chlorine atom at the third position and a trifluoromethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine typically begins with 3-chlorobenzyl chloride and trifluoromethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-chlorobenzyl chloride is reacted with trifluoromethylamine in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-chlorobenzyl)-N-methylpropan-2-amine: Similar structure but lacks the trifluoromethyl group.
N-(3-chlorobenzyl)-N-ethylpropan-2-amine: Similar structure with an ethyl group instead of a trifluoromethyl group.
Uniqueness:
- The presence of the trifluoromethyl group in N-(3-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.
- The chlorine substitution on the benzyl group can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H13ClF3N |
---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C11H13ClF3N/c1-8(2)16(11(13,14)15)7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
ZEQXQDUDXDMQRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.